Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate
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Overview
Description
Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate is an organic compound belonging to the class of pyran derivatives It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: This compound can be used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with various molecular targets. The pyran ring structure allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate can be compared with other pyran derivatives such as:
3,4-Dihydro-6-methyl-2H-pyran-2-one: This compound has a similar structure but lacks the carboxylate group, affecting its reactivity and applications.
2H-Pyran, 3,4-dihydro-6-methyl-: Another similar compound, differing in the position and type of substituents on the pyran ring.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for targeted applications in various scientific fields.
Properties
CAS No. |
38426-34-5 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 4-methyl-3,6-dihydro-2H-pyran-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-6-3-4-11-7(5-6)8(9)10-2/h3,7H,4-5H2,1-2H3 |
InChI Key |
QRVWCQUZQVIMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC(C1)C(=O)OC |
Origin of Product |
United States |
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